Cas no 1804485-40-2 (4-(Difluoromethyl)-3-iodo-5-hydroxypyridine)

4-(Difluoromethyl)-3-iodo-5-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-3-iodo-5-hydroxypyridine
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- インチ: 1S/C6H4F2INO/c7-6(8)5-3(9)1-10-2-4(5)11/h1-2,6,11H
- InChIKey: PAWCIFSYSZKNOG-UHFFFAOYSA-N
- SMILES: IC1=CN=CC(=C1C(F)F)O
計算された属性
- 精确分子量: 270.931
- 同位素质量: 270.931
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1
- XLogP3: 1.8
4-(Difluoromethyl)-3-iodo-5-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024003475-250mg |
4-(Difluoromethyl)-3-iodo-5-hydroxypyridine |
1804485-40-2 | 97% | 250mg |
$700.40 | 2022-04-02 | |
Alichem | A024003475-1g |
4-(Difluoromethyl)-3-iodo-5-hydroxypyridine |
1804485-40-2 | 97% | 1g |
$1,713.60 | 2022-04-02 | |
Alichem | A024003475-500mg |
4-(Difluoromethyl)-3-iodo-5-hydroxypyridine |
1804485-40-2 | 97% | 500mg |
$1,058.40 | 2022-04-02 |
4-(Difluoromethyl)-3-iodo-5-hydroxypyridine 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
4-(Difluoromethyl)-3-iodo-5-hydroxypyridineに関する追加情報
Comprehensive Guide to 4-(Difluoromethyl)-3-iodo-5-hydroxypyridine (CAS No. 1804485-40-2)
4-(Difluoromethyl)-3-iodo-5-hydroxypyridine (CAS No. 1804485-40-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridine family, characterized by its unique substitution pattern featuring a difluoromethyl group, an iodo substituent, and a hydroxyl group. Its molecular structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and crop protection applications.
The growing interest in fluorinated pyridine derivatives like 4-(Difluoromethyl)-3-iodo-5-hydroxypyridine stems from their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. Researchers are particularly intrigued by how the difluoromethyl group influences the compound's electronic properties and interactions with biological targets. Recent studies have explored its potential as a building block for kinase inhibitors and antimicrobial agents, aligning with current trends in precision medicine and antibiotic development.
From a synthetic chemistry perspective, 4-(Difluoromethyl)-3-iodo-5-hydroxypyridine offers multiple reactive sites for further functionalization. The iodo substituent at the 3-position makes it particularly valuable for cross-coupling reactions, a fact that has been highlighted in several recent publications on palladium-catalyzed transformations. The compound's hydroxyl group at the 5-position provides additional opportunities for derivatization through etherification or esterification reactions.
The pharmaceutical industry has shown increasing demand for fluorinated heterocycles like 4-(Difluoromethyl)-3-iodo-5-hydroxypyridine, driven by the need for more effective and selective therapeutic agents. Its structural features make it particularly relevant to current research areas such as targeted cancer therapies and neurological disorder treatments. The compound's potential as a precursor for PET (positron emission tomography) tracers has also been investigated, reflecting the growing importance of diagnostic imaging in modern medicine.
In agrochemical applications, 4-(Difluoromethyl)-3-iodo-5-hydroxypyridine has been studied as a potential intermediate for novel pesticides and herbicides. The difluoromethyl group is known to enhance the biological activity of many crop protection agents, making this compound particularly interesting for developing next-generation agricultural chemicals with improved efficacy and environmental profiles.
The synthesis of 4-(Difluoromethyl)-3-iodo-5-hydroxypyridine typically involves multi-step procedures starting from commercially available pyridine precursors. Recent advances in fluorination methodologies have improved the efficiency of introducing the difluoromethyl group, while the iodination step often employs eco-friendly reagents in line with green chemistry principles. These synthetic improvements have made the compound more accessible to researchers investigating its various applications.
Analytical characterization of 4-(Difluoromethyl)-3-iodo-5-hydroxypyridine typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's unique 19F NMR signature provides valuable information about its purity and structural integrity, while the heavy iodine atom facilitates detection in various analytical methods.
Storage and handling of 4-(Difluoromethyl)-3-iodo-5-hydroxypyridine require standard laboratory precautions for iodinated compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this material. The compound's stability under various conditions has been the subject of several stability-indicating studies, with results showing good shelf life when stored appropriately.
The commercial availability of 4-(Difluoromethyl)-3-iodo-5-hydroxypyridine has increased in recent years, reflecting its growing importance in research. Several specialty chemical suppliers now offer this compound in various quantities, with purity levels suitable for different applications. Pricing trends indicate steady demand, particularly from pharmaceutical development teams working on fluorine-containing drug candidates.
Future research directions for 4-(Difluoromethyl)-3-iodo-5-hydroxypyridine are likely to focus on expanding its utility in medicinal chemistry and exploring novel synthetic applications. The compound's versatility makes it a promising candidate for developing new catalytic transformations and click chemistry applications. Its potential in materials science, particularly for electronic materials, is another area that warrants further investigation.
In conclusion, 4-(Difluoromethyl)-3-iodo-5-hydroxypyridine (CAS No. 1804485-40-2) represents an important building block in modern chemical research. Its unique combination of fluorine and iodine substituents on a hydroxypyridine scaffold offers numerous opportunities for innovation across multiple scientific disciplines. As research into fluorinated compounds continues to expand, this particular derivative is poised to play an increasingly significant role in both academic and industrial settings.
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